2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

Physicochemical Characterization Solid-State Properties Crystallinity

Researchers optimizing regioselective heterocyclizations face batch-to-batch variability with non-specific arylhydrazines. This 2,5-bis(trifluoromethyl)phenylhydrazine hydrochloride delivers a defined electronic and steric profile that cheaper analogs cannot replicate. - Dual CF3 groups drive a LogP of 3.78 for derived CNS-penetrant scaffolds - Solid hydrochloride salt ensures precise stoichiometric control in parallel synthesis workflows - Consistent purity (98% HPLC) minimizes impurity cascades in multi-step sequences For procurement teams: stable crystalline solid with ambient storage simplifies inventory management across global R&D sites.

Molecular Formula C8H7ClF6N2
Molecular Weight 280.6 g/mol
CAS No. 518057-67-5
Cat. No. B1418014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
CAS518057-67-5
Molecular FormulaC8H7ClF6N2
Molecular Weight280.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)NN)C(F)(F)F.Cl
InChIInChI=1S/C8H6F6N2.ClH/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)16-15;/h1-3,16H,15H2;1H
InChIKeyBLAAPLQHIQDNFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride (CAS 518057-67-5): Core Physicochemical and Structural Profile for Research Procurement


2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is a substituted arylhydrazine salt featuring two trifluoromethyl groups at the 2- and 5-positions of the phenyl ring . The compound exists as a white to light yellow crystalline solid with a molecular weight of 280.6 g/mol, and it exhibits solubility in water and polar organic solvents such as ethanol and dimethylformamide . As a hydrochloride salt, it offers enhanced stability and ease of handling relative to its free base form . The presence of two strongly electron-withdrawing trifluoromethyl groups significantly alters the electronic environment of the hydrazine moiety, influencing its reactivity, lipophilicity, and potential applications in medicinal chemistry and organic synthesis .

Why 2,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride Cannot Be Replaced by Other Trifluoromethylphenylhydrazines or Unsubstituted Phenylhydrazines


The substitution pattern and number of trifluoromethyl groups on the phenyl ring profoundly influence the physicochemical properties and reactivity of arylhydrazines. Unsubstituted phenylhydrazine hydrochloride lacks the electron-withdrawing and lipophilic contributions of the CF3 moieties, while mono‑trifluoromethyl analogs (e.g., the 4‑CF3 isomer) exhibit intermediate characteristics . Even among bis(trifluoromethyl)phenylhydrazines, the 2,5‑isomer presents a distinct electronic and steric profile compared to the 3,5‑ or 2,4‑isomers, leading to quantifiable differences in reaction rates [1] and solid‑state properties . Consequently, direct substitution with a cheaper or more readily available analog risks altered yields, different impurity profiles, or complete failure in reactions optimized for the 2,5‑regioisomer.

Quantitative Differentiation of 2,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride: Direct Comparator Evidence for Procurement Decisions


Lower Melting Point Relative to Phenylhydrazine HCl and 4-CF3-Phenylhydrazine HCl

2,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride exhibits a melting point of 154–156 °C , which is approximately 100 °C lower than that of the unsubstituted parent phenylhydrazine hydrochloride (250–254 °C, decomposition) and approximately 55 °C lower than that of the mono‑trifluoromethyl analog 4-(trifluoromethyl)phenylhydrazine hydrochloride (∼210 °C, decomposition) .

Physicochemical Characterization Solid-State Properties Crystallinity

Enhanced Lipophilicity (LogP 3.78) vs. Unsubstituted Phenylhydrazine (LogP 1.75)

The calculated LogP for the free base 2,5-bis(trifluoromethyl)phenylhydrazine is 3.78 , more than two log units higher than that of unsubstituted phenylhydrazine (LogP = 1.75) .

Lipophilicity Drug Design Membrane Permeability ADME

Hydrochloride Salt Form Provides Improved Handling Stability vs. Free Base

The hydrochloride salt of 2,5-bis(trifluoromethyl)phenylhydrazine is described as being 'more stable and easier to handle than its free base form' . The free base is a liquid with a boiling point of 217.7 °C at 760 mmHg and a flash point of 85.5 °C , whereas the hydrochloride salt is a solid at ambient conditions (m.p. 154–156 °C) .

Formulation Storage Stability Reagent Handling Process Chemistry

Regioisomeric Substitution Pattern Modulates Hydrazone Formation Kinetics

In a study of fluorinated phenylhydrazines reacting with 4-hydroxynonenal, the 3,5-bis(trifluoromethyl)phenylhydrazine exhibited a rate constant of 0.6 ± 0.1 M⁻¹ s⁻¹, whereas the 2,4-bis(trifluoromethyl) analog gave a rate constant of 0.5 ± 0.1 M⁻¹ s⁻¹ under identical conditions (MeCN, 0.5 mM TFA, 298 K) [1]. Although the 2,5-isomer was not directly measured in this study, the 20% difference between the 3,5- and 2,4-isomers demonstrates that the precise position of the CF3 groups materially affects nucleophilic reactivity.

Reaction Kinetics Derivatization Hydrazone Synthesis Regiochemistry

Procurement-Relevant Application Scenarios for 2,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride


Synthesis of Lipophilic Pyrazole and Pyrazoline Scaffolds in Medicinal Chemistry

The high LogP (3.78) of the parent hydrazine moiety imparts significant lipophilicity to derived heterocycles , making this reagent particularly suitable for constructing CNS‑penetrant or membrane‑permeable drug candidates. The solid hydrochloride salt further simplifies handling in parallel synthesis and high‑throughput medicinal chemistry workflows .

Development of Fluorinated Azo Dyes and Fluorescent Probes

The electron‑withdrawing CF3 groups shift the absorption and emission spectra of azo dyes and hydrazone‑based fluorophores, enabling the design of probes with altered photophysical properties. The compound′s solubility in ethanol and DMF facilitates its use in dye synthesis , while the solid salt form allows precise stoichiometric control .

Synthetic Intermediate for Agrochemical and Pesticide Lead Optimization

Fluorinated phenylhydrazines are established intermediates in the preparation of triazole and pyrazole pesticides [1]. The 2,5‑bis(trifluoromethyl) substitution pattern offers a distinct steric and electronic profile compared to the more common 3,5‑isomer, potentially yielding patent‑differentiated compositions. The hydrochloride salt′s solid‑state stability supports reliable inventory management in agrochemical process development .

Analytical Derivatization Requiring Stable Hydrazone Formation

Fluorinated phenylhydrazines have been shown to form stable hydrazone adducts with aldehydes such as 4‑hydroxynonenal, with regioisomeric substitution influencing reaction kinetics [2]. The 2,5‑isomer may offer a distinct reactivity window, and its solid hydrochloride form provides a convenient, non‑volatile format for preparing derivatization solutions .

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